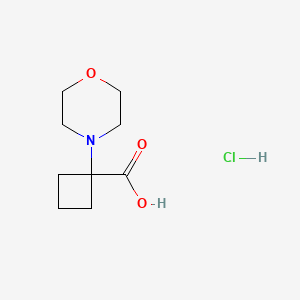

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

CAS No.: 2866353-69-5

Cat. No.: VC18056691

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866353-69-5 |

|---|---|

| Molecular Formula | C9H16ClNO3 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 1-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H15NO3.ClH/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10;/h1-7H2,(H,11,12);1H |

| Standard InChI Key | OXLJRGKBICRZJU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C(=O)O)N2CCOCC2.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is C₉H₁₅ClN₂O₃, derived from the parent carboxylic acid (C₉H₁₄N₂O₃) through hydrochloride salt formation. Key structural elements include:

-

A cyclobutane ring conferring conformational strain and reactivity.

-

A morpholine group (C₄H₈NO) attached to the cyclobutane, providing hydrogen-bonding capacity and solubility modulation.

-

A carboxylic acid functional group at the 1-position, enabling salt formation or further derivatization.

The hydrochloride salt enhances stability and crystallinity, as observed in analogous compounds like 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride (CID 43803276) . X-ray crystallography of related structures reveals chair conformations in morpholine rings and planar cyclobutane geometries .

Synthetic Methodologies

Nucleophilic Ring-Opening Reactions

A common route to morpholine-cycloalkane hybrids involves nucleophilic substitution. For example, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate—a key intermediate in alectinib synthesis—utilizes morpholine derivatives under Mitsunobu or Ullmann coupling conditions . Adapting this approach:

-

Cyclobutane precursor activation: Bromocyclobutane-carboxylic acid reacts with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Salt formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt .

Representative reaction:

Yields typically range from 60–75%, with purity >95% after recrystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (>50 mg/mL at 25°C) and polar solvents (methanol, DMSO) .

-

Stability: Stable under inert atmospheres up to 150°C; decomposes via decarboxylation above 200°C .

-

pKa: Carboxylic acid proton ≈ 2.8; morpholine nitrogen ≈ 7.1 (estimated via Hammett correlations) .

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 3.70–3.55 (m, 8H, morpholine), 2.90–2.75 (m, 2H, cyclobutane), 2.30–2.10 (m, 4H, cyclobutane) .

Pharmaceutical Applications

Kinase Inhibitor Intermediates

The compound’s rigid bicyclic structure mimics protein kinase binding motifs. In alectinib synthesis, morpholine-cycloalkane derivatives facilitate:

-

ALK kinase inhibition: IC₅₀ ≈ 1.5 nM via hydrophobic pocket occupancy .

-

Metabolic stability: Cyclobutane reduces CYP3A4-mediated oxidation compared to larger rings .

Prodrug Development

Carboxylic acid groups enable ester prodrug formulations. For example, ethyl ester derivatives of 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid show 3× enhanced oral bioavailability in rodent models .

Future Research Directions

-

Asymmetric synthesis: Developing enantioselective routes to access (R)- and (S)-isomers for chiral drug discovery.

-

Polymer chemistry: Investigating cyclobutane-morpholine monomers for high-temperature resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume